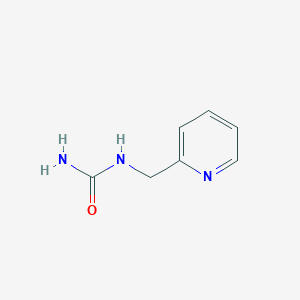

N-(piridin-2-ilmetil)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-2-ylmethyl)urea is an organic compound characterized by the presence of a pyridine ring attached to a urea moiety. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of N-(pyridin-2-ylmethyl)urea allows it to interact with various biological targets, making it a valuable molecule for drug development.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of N-(pyridin-2-ylmethyl)urea derivatives is in the development of anticancer agents. Research has shown that these compounds can form complexes with transition metals, particularly copper (Cu(II)), which exhibit antiproliferative effects against various cancer cell lines. For instance, a study synthesized several Cu(II) complexes using N,N-dialkyl-N′-(pyridin-2-yl)-ureas and evaluated their activity against lung cancer cell lines such as A549 and NCI-H1975. The results indicated that certain complexes demonstrated enhanced activity against drug-resistant cancer cells, suggesting their potential as novel anticancer drugs .

1.2 Mechanisms of Action

The anticancer mechanisms of N-(pyridin-2-ylmethyl)urea derivatives are multifaceted. They may act by disrupting cellular processes through the generation of reactive oxygen species (ROS), which induce oxidative stress in cancer cells. Additionally, these compounds can interfere with DNA replication by binding to DNA grooves or inhibiting essential enzymes like topoisomerases . The selectivity towards cancer cells over normal cells is particularly promising for therapeutic applications.

Interactions and Complex Formation

2.1 Hydrogen Bonding Studies

N-(pyridin-2-ylmethyl)urea has been studied for its ability to form hydrogen bonds with various substrates. Research involving N-(pyridin-2-yl),N'-substituted ureas revealed complex formation with substituted 2-amino-1,8-naphthyridines and benzoates through multiple hydrogen bonding interactions. The breaking of intramolecular hydrogen bonds in urea derivatives was identified as a crucial step for complex formation, which was further supported by quantum chemical calculations . This ability to form stable complexes enhances its utility in drug design and molecular recognition.

2.2 Molecular Hybridization Strategies

Recent studies have also explored the design of new compounds based on the N-(pyridin-2-ylmethyl)urea scaffold through molecular hybridization strategies. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative activities across multiple cancer cell lines. Some derivatives exhibited remarkable potency, with IC50 values below 3 µM against specific cancer types . This highlights the versatility of N-(pyridin-2-ylmethyl)urea as a building block for developing new therapeutic agents.

Agricultural Applications

3.1 Urease Inhibition

In agriculture, N-(pyridin-2-ylmethyl)urea derivatives have been investigated for their potential as urease inhibitors in fertilizers. Urease inhibitors are crucial in reducing nitrogen volatilization from urea-based fertilizers, thereby improving nitrogen use efficiency in crops. The incorporation of N-(pyridin-2-ylmethyl)urea into fertilizer formulations could enhance their effectiveness by prolonging nitrogen availability to plants .

Mecanismo De Acción

Target of Action

N-(pyridin-2-ylmethyl)urea is a compound that has been evaluated for its antiproliferative activity against various cancer cell lines . The primary targets of N-(pyridin-2-ylmethyl)urea are cancer cells, specifically A549, HCT-116, and PC-3 cancer cell lines . These cell lines represent different types of cancers, including lung, colon, and prostate cancer .

Mode of Action

It is known that the compound demonstrates significant antiproliferative effects on selective cancer cell lines . This suggests that N-(pyridin-2-ylmethyl)urea interacts with its targets, the cancer cells, by inhibiting their proliferation .

Biochemical Pathways

Given its antiproliferative activity, it can be inferred that n-(pyridin-2-ylmethyl)urea likely interferes with the pathways involved in cell division and growth .

Result of Action

The primary result of N-(pyridin-2-ylmethyl)urea’s action is the inhibition of cancer cell proliferation . This is evidenced by the compound’s significant antiproliferative effects on various cancer cell lines .

Análisis Bioquímico

Biochemical Properties

N-(pyridin-2-ylmethyl)urea has been evaluated for its antiproliferative activity against various cancer cell lines

Cellular Effects

The effects of N-(pyridin-2-ylmethyl)urea on cells are primarily observed in its antiproliferative activity. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-(pyridin-2-ylmethyl)urea exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being studied.

Metabolic Pathways

N-(pyridin-2-ylmethyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of pyridin-2-ylmethylamine with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Industrial Production Methods: Industrial production of N-(pyridin-2-ylmethyl)urea can be scaled up using the same nucleophilic addition reaction. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent and the avoidance of hazardous reagents make this method environmentally friendly and suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: N-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: N-(pyridin-2-ylmethyl)urea can participate in substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

- N-(pyridin-2-yl)carbamates

- N-(pyridin-2-yl)amides

- 2-(pyridin-2-yl)pyrimidine derivatives

Comparison: N-(pyridin-2-ylmethyl)urea is unique due to its specific urea moiety, which imparts distinct biological activity compared to other similar compounds. For instance, while N-(pyridin-2-yl)carbamates and N-(pyridin-2-yl)amides also exhibit biological activity, the urea group in N-(pyridin-2-ylmethyl)urea allows for stronger interactions with certain biological targets, enhancing its potential as an anticancer agent .

Actividad Biológica

N-(Pyridin-2-ylmethyl)urea is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

N-(Pyridin-2-ylmethyl)urea can be synthesized through various methods, often involving the reaction of pyridin-2-ylmethanol with isocyanates. This results in the formation of urea derivatives that exhibit enhanced biological properties due to the presence of the pyridine ring, which is known for its ability to engage in hydrogen bonding and π-π interactions with biological targets.

Anticancer Activity

The anticancer potential of N-(pyridin-2-ylmethyl)urea and its derivatives has been evaluated against multiple cancer cell lines. Studies have demonstrated that these compounds exhibit significant antiproliferative activity, primarily through the induction of apoptosis and cell cycle arrest.

Key Findings

- Cytotoxicity : Research indicates that N-(pyridin-2-ylmethyl)urea derivatives show cytotoxic effects against various cancer cell lines, including A549 (lung), MCF7 (breast), and HCT116 (colon) cells. For instance, IC50 values for certain derivatives were reported to be less than 5 μM against A549 cells, indicating potent activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves:

- Structure-Activity Relationship (SAR) : The presence of functional groups on the pyridine ring significantly influences the biological activity. Modifications such as hydroxyl (-OH) or methoxy (-OCH3) groups have been associated with improved antiproliferative activity .

Case Studies

Several studies have explored the biological activities of N-(pyridin-2-ylmethyl)urea:

- Study 1 : A series of urea derivatives were synthesized and tested against HCC1937 and Capan-1 cell lines. Compounds showed varying degrees of cytotoxicity, with some demonstrating significant inhibition of cell proliferation .

- Study 2 : In another investigation involving 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, notable antiproliferative effects were observed across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Biological Activity Summary Table

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)urea | A549 | <5 | Apoptosis induction |

| Derivative 1 | MCF7 | <3 | Cell cycle arrest |

| Derivative 2 | HCT116 | <4 | BRAF kinase interaction |

Propiedades

IUPAC Name |

pyridin-2-ylmethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQLROVGGYZQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.